molecular formula C7H3ClF3NO2 B3056881 5-Chloro-6-(trifluoromethyl)nicotinic acid CAS No. 749875-05-6

5-Chloro-6-(trifluoromethyl)nicotinic acid

Cat. No. B3056881
M. Wt: 225.55
InChI Key: MWGOLCJXZMSNSL-UHFFFAOYSA-N
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Description

5-Chloro-6-(trifluoromethyl)nicotinic acid (CTNA) is an organic compound with several properties that make it a promising molecule for use in scientific research. It has a CAS Number of 1110782-41-6 and a molecular weight of 225.55 . The IUPAC name is 6-chloro-5-(trifluoromethyl)nicotinic acid .


Molecular Structure Analysis

The InChI code for 5-Chloro-6-(trifluoromethyl)nicotinic acid is 1S/C7H3ClF3NO2/c8-5-4(7(9,10)11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Chloro-6-(trifluoromethyl)nicotinic acid is a solid at room temperature . It has a molecular weight of 225.55 . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Herbicidal Activity and Synthesis of Derivatives :A series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, which includes compounds structurally related to 5-Chloro-6-(trifluoromethyl)nicotinic acid, have been developed. These compounds exhibited significant herbicidal activity against various plants like bentgrass and duckweed. This research provides insights into the structure-activity relationships crucial for developing new herbicides against monocotyledonous weeds (Chen Yu et al., 2021).

  • Development of Anti-Infective Agents :Methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of 5-Chloro-6-(trifluoromethyl)nicotinic acid, has been developed for the synthesis of novel anti-infective agents. This process emphasizes an economical and safe synthesis pathway, highlighting the potential pharmaceutical applications of compounds derived from 5-Chloro-6-(trifluoromethyl)nicotinic acid (J. Mulder et al., 2013).

  • Cross-Coupling Reactions in Organic Synthesis :The carboxylic acid anion moiety of compounds like 2,6-dichloronicotinic acid, related to 5-Chloro-6-(trifluoromethyl)nicotinic acid, has been used as a directing group in cross-coupling reactions. These reactions are significant in organic synthesis, providing a method for selectively producing substituted nicotinic acids and derivatives, which are crucial in various chemical syntheses (Ioannis N Houpis et al., 2010).

  • Potential in Industrial Applications :Nicotinic acid, the parent compound of 5-Chloro-6-(trifluoromethyl)nicotinic acid, has significant industrial applications. It is used in food, pharmaceutical, and biochemical industries. Ecological methods for producing nicotinic acid, considering green chemistry principles, are being researched to reduce environmental burdens, indicating the importance of derivatives like 5-Chloro-6-(trifluoromethyl)nicotinic acid in industrial processes (Dawid Lisicki et al., 2022).

  • Synthesis of COMT Inhibitor Intermediates :Novel routes to 2-trifluoromethyl-nicotinic acid derivatives, structurally related to 5-Chloro-6-(trifluoromethyl)nicotinic acid, have been developed for the manufacture of COMT inhibitors, which are important in treating diseases like Parkinson's disease. This demonstrates the potential use of such compounds in medicinal chemistry (L. Kiss et al., 2008).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315-H319-H335 are associated with it . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-1-3(6(13)14)2-12-5(4)7(9,10)11/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGOLCJXZMSNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901207589
Record name 5-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(trifluoromethyl)nicotinic acid

CAS RN

749875-05-6
Record name 5-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749875-05-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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